4-chloro-N-(cyclopropylmethyl)phthalazin-1-amine
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Overview
Description
4-Chloro-N-(cyclopropylmethyl)phthalazin-1-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazine ring substituted with a chloro group and a cyclopropylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(cyclopropylmethyl)phthalazin-1-amine typically involves multiple steps, starting with the reaction of phthalazine with chlorinating agents to introduce the chloro group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(cyclopropylmethyl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or cyclopropylmethyl positions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific reagent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 4-chloro-N-(cyclopropylmethyl)phthalazin-1-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological targets, such as enzymes or receptors. Its derivatives can be explored for potential biological activity.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research can focus on their use as pharmaceuticals, particularly in the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 4-chloro-N-(cyclopropylmethyl)phthalazin-1-amine exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline
4-chloro-N-(cyclopropylmethyl)aniline
Uniqueness: 4-Chloro-N-(cyclopropylmethyl)phthalazin-1-amine is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds. Its distinct chemical properties make it suitable for specific applications that other similar compounds may not fulfill.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-11-9-3-1-2-4-10(9)12(16-15-11)14-7-8-5-6-8/h1-4,8H,5-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSKHUNGCIVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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